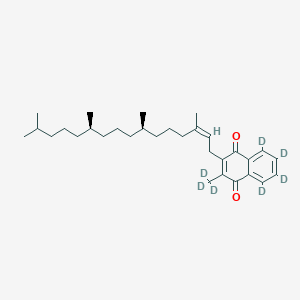
cis-Vitamin K1-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Vitamin K1-d7: is a deuterated form of cis-Vitamin K1, which is an endogenous metabolite of Vitamin KThe deuterated form, this compound, is often used in scientific research due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of cis-Vitamin K1-d7 involves the incorporation of deuterium into the cis-Vitamin K1 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Vitamin K1 in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes the extraction of Vitamin K1 from natural sources, followed by its conversion to the deuterated form through chemical reactions. The final product is purified using techniques such as liquid chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: : cis-Vitamin K1-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to convert this compound to its reduced forms.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides under controlled conditions
Major Products: : The major products formed from these reactions include various derivatives of this compound, which are used in further research and applications .
Aplicaciones Científicas De Investigación
cis-Vitamin K1-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies related to Vitamin K metabolism and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in blood clotting disorders and bone health.
Industry: Used in the development of fortified foods and dietary supplements to ensure adequate Vitamin K intake .
Mecanismo De Acción
The mechanism of action of cis-Vitamin K1-d7 involves its role as a cofactor for the enzyme γ-carboxylase. This enzyme is responsible for the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
trans-Vitamin K1: The trans isomer of Vitamin K1, which is biologically active and commonly found in nature.
Menaquinone-7 (MK-7): Another form of Vitamin K, which is produced through bacterial fermentation and has a longer half-life in the body.
Uniqueness: : cis-Vitamin K1-d7 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for research in various fields, including chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C31H46O2 |
|---|---|
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-2-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D |
Clave InChI |
MBWXNTAXLNYFJB-KSKBGIFYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H] |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


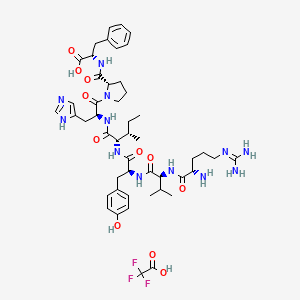
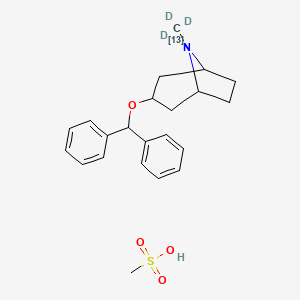
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
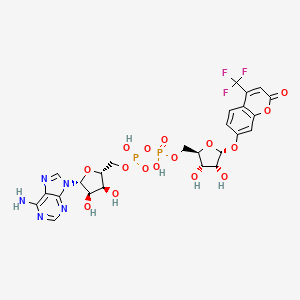
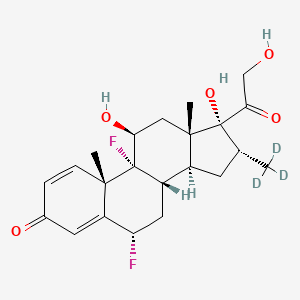
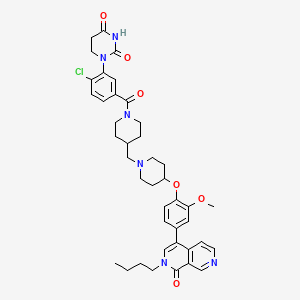
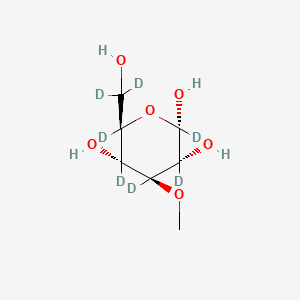
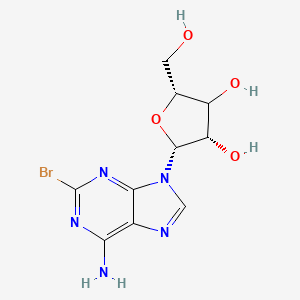
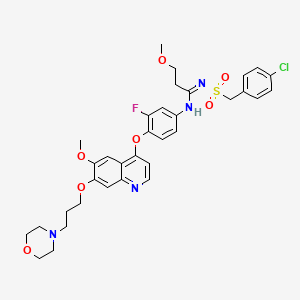
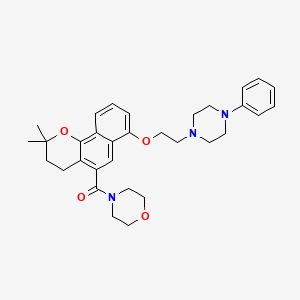
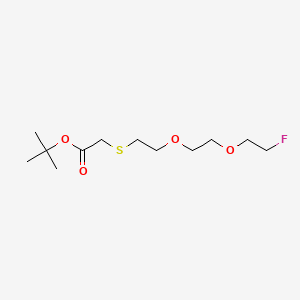
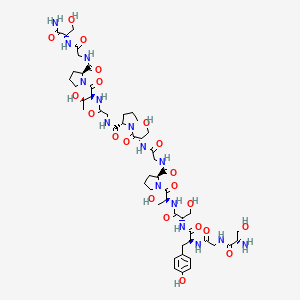
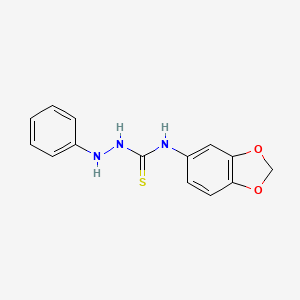
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
